![molecular formula C24H22N4O4 B3017192 N-(4-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1260916-74-2](/img/structure/B3017192.png)
N-(4-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
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Overview
Description
The compound , N-(4-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide, is a derivative of acetamide with potential biological activity. The structure of this compound suggests that it may have interesting interactions with biological systems due to the presence of the oxadiazole ring and substituted acetamide moiety. While the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and evaluated for their biological activities, particularly their anticancer properties .
Synthesis Analysis
The synthesis of related compounds involves a linear synthesis approach, where novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol are prepared . These compounds are characterized using various spectroscopic techniques such as LCMS, IR, 1H, and 13C NMR spectroscopies, along with elemental analysis. The synthesis route for the compound of interest would likely involve similar steps, with careful selection of starting materials and reaction conditions to introduce the specific substituents present in its structure.
Molecular Structure Analysis
The molecular structure of related compounds shows that they can form hydrogen-bonding patterns, which are crucial for their biological activity. For instance, the molecules of a similar compound, N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-methoxybenzyl)acetamide, are linked into chains by a combination of C-H...O and C-H...pi(arene) hydrogen bonds . These interactions are significant as they can influence the binding affinity and specificity of the compound towards biological targets.
Chemical Reactions Analysis
Although the specific chemical reactions of the compound are not detailed in the provided papers, the related compounds' reactivity can be inferred. The presence of the oxadiazole ring and acetamide group suggests that these compounds could undergo nucleophilic substitution reactions or participate in the formation of hydrogen bonds with biological macromolecules. These reactions are essential for the compounds' anticancer activity, as they could interact with enzymes or receptors in cancer cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of methoxy and methyl groups could affect the compound's lipophilicity, which is important for its ability to penetrate cell membranes. The oxadiazole ring could contribute to the compound's electronic properties, potentially affecting its reactivity. The related compounds' cytotoxicity against various cancer cell lines, such as PANC-1, HepG2, and MCF7, has been evaluated, indicating that these properties are crucial for their biological activity .
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-16-5-9-18(10-6-16)22-26-23(32-27-22)20-4-3-13-28(24(20)30)15-21(29)25-14-17-7-11-19(31-2)12-8-17/h3-13H,14-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAMAJOFSBWPBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide |
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